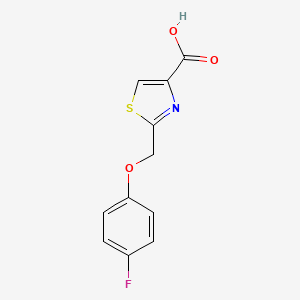

2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-[(4-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3S/c12-7-1-3-8(4-2-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLRUKPYXUKZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=CS2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the 4-Fluorophenoxymethyl Group: This step involves the nucleophilic substitution reaction where a 4-fluorophenol derivative reacts with a suitable leaving group attached to the thiazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The fluorine atom in the 4-fluorophenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid, exhibit antimicrobial properties. Studies have shown that compounds with thiazole rings can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts on specific pathways involved in inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies suggest that thiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The compound's ability to modulate cell signaling pathways has been explored in various cancer models .

Synthetic Pathways

The synthesis of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid can be achieved through several methods, including condensation reactions and cyclization processes involving appropriate precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Derivative Development

Derivatives of this compound have been synthesized to enhance biological activity or alter pharmacokinetic properties. For instance, modifications to the phenyl group or the thiazole moiety can lead to compounds with improved efficacy or reduced toxicity .

Chromatography Techniques

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze the purity and concentration of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid in various formulations .

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are utilized for structural elucidation and confirmation of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of thiazole derivatives found that 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead for developing new antibiotics .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests its potential as an anticancer agent requiring further investigation in vivo .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid, highlighting substituent variations and molecular properties:

*Calculated based on analogous structures.

Structure-Activity Relationships (SAR)

- Substituent Position : Para-substituted phenyl groups (e.g., 4-methyl, 4-fluoro) optimize AgrA binding, while ortho-substituents (e.g., 2,6-difluoro) introduce steric clashes .

- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance dipole interactions with AgrA’s lysine and arginine residues .

- Flexibility vs.

Biological Activity

2-(4-Fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C11H8FNO3S

- Molecular Weight : 253.25 g/mol

The structure features a thiazole ring substituted with a fluorophenoxy group and a carboxylic acid group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cells in various types of cancers, including breast and colon cancer. The proposed mechanism involves the induction of apoptosis and the inhibition of cell cycle progression.

Case Study: Inhibition of Breast Cancer Cell Proliferation

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 30 | Cell cycle arrest |

The biological activity of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. For instance, its anticancer effects are linked to the modulation of pathways related to apoptosis and cell proliferation.

Q & A

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer : Prepare buffer solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 28 days. Analyze degradation products via UPLC-QTOF-MS and assign structures using MS/MS fragmentation patterns. Apply Arrhenius kinetics to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.